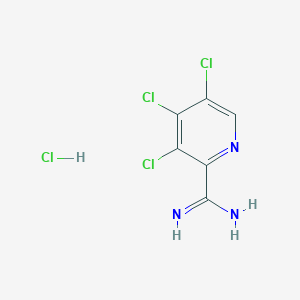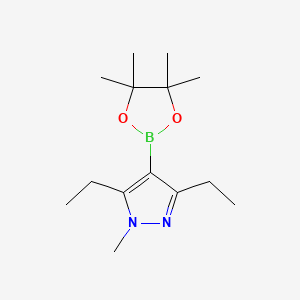
3,5-Diethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol ist eine synthetische organische Verbindung, die zur Familie der Pyrazole gehört. Pyrazole sind fünfringige heterocyclische Verbindungen, die zwei benachbarte Stickstoffatome enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Boronsäureestergruppe aus, die häufig in der organischen Synthese verwendet wird, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen.
Herstellungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 3,5-Diethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol umfasst in der Regel die folgenden Schritte:
Bildung des Pyrazolrings: Dies kann durch die Reaktion eines 1,3-Diketons mit Hydrazin oder seinen Derivaten unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Boronsäureestergruppe: Die Boronsäureestergruppe kann über eine Borylierungsreaktion eingeführt werden, die häufig einen Palladiumkatalysator und eine Boronsäure oder einen Ester verwendet.
Industrielle Produktionsmethoden
In einem industriellen Umfeld würde die Produktion dieser Verbindung wahrscheinlich große Chargen- oder kontinuierliche Verfahren umfassen, bei denen die Reaktionsbedingungen wie Temperatur, Druck und Katalysatorkonzentration optimiert werden, um die Ausbeute und Reinheit zu maximieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Boronate Ester Group: The boronate ester group can be introduced via a borylation reaction, often using a palladium catalyst and a boronic acid or ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Boronsäureestergruppe, wodurch Boronsäuren entstehen.
Reduktion: Reduktionsreaktionen können am Pyrazolring oder an der Boronsäureestergruppe auftreten, abhängig von den verwendeten Reagenzien.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere an der Boronsäureestergruppe, die durch verschiedene Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Natriumperiodat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Halogenide, Nucleophile wie Amine oder Alkohole.
Hauptprodukte
Oxidation: Boronsäuren.
Reduktion: Reduzierte Pyrazolderivate.
Substitution: Verschiedene substituierte Pyrazolderivate.
Wissenschaftliche Forschungsanwendungen
Chemie
Suzuki-Miyaura-Kreuzkupplung: Die Boronsäureestergruppe macht diese Verbindung zu einem wertvollen Reagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen, die weit verbreitet in der Synthese von Biarylverbindungen sind.
Biologie
Biokonjugation: Die Verbindung kann in Biokonjugationsreaktionen verwendet werden, um Pyrazolderivate an Biomoleküle zu koppeln, um verschiedene biologische Studien durchzuführen.
Medizin
Arzneimittelentwicklung: Pyrazolderivate werden häufig auf ihre potenziellen pharmakologischen Aktivitäten untersucht, einschließlich entzündungshemmender, analgetischer und krebshemmender Eigenschaften.
Industrie
Materialwissenschaften: Die Verbindung kann aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Synthese von fortschrittlichen Materialien wie Polymeren und Nanomaterialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 3,5-Diethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol hängt von seiner Anwendung ab. Bei der Suzuki-Miyaura-Kreuzkupplung reagiert die Boronsäureestergruppe in Gegenwart eines Palladiumkatalysators mit einem Halogenid unter Bildung einer neuen Kohlenstoff-Kohlenstoff-Bindung. In biologischen Anwendungen kann die Verbindung über ihren Pyrazolring mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren.
Wirkmechanismus
The mechanism of action of 3,5-Diethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its application. In Suzuki-Miyaura cross-coupling, the boronate ester group reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,5-Diethyl-1-methyl-4-Boronsäure-1H-pyrazol: Ähnliche Struktur, jedoch mit einer Boronsäuregruppe anstelle eines Boronsäureesters.
3,5-Diethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol: Ähnliche Struktur, jedoch mit einem Imidazolring anstelle eines Pyrazolrings.
Einzigartigkeit
Das Vorhandensein der Boronsäureestergruppe in 3,5-Diethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol macht es besonders nützlich in Kreuzkupplungsreaktionen und stellt ein vielseitiges Werkzeug für die Synthese komplexer organischer Moleküle dar.
Eigenschaften
Molekularformel |
C14H25BN2O2 |
|---|---|
Molekulargewicht |
264.17 g/mol |
IUPAC-Name |
3,5-diethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C14H25BN2O2/c1-8-10-12(11(9-2)17(7)16-10)15-18-13(3,4)14(5,6)19-15/h8-9H2,1-7H3 |
InChI-Schlüssel |
FGXWWRNROYTNHA-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2CC)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)


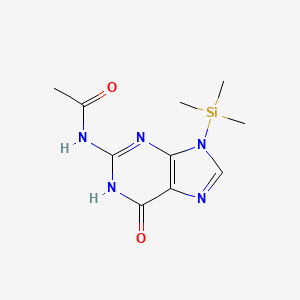
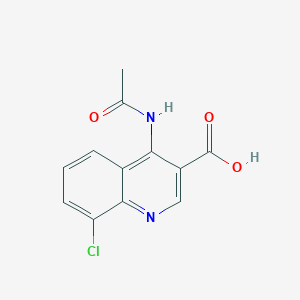
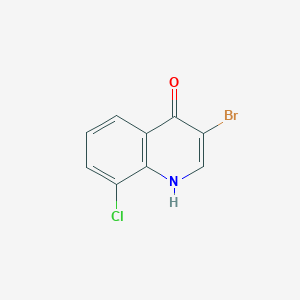
![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855943.png)
![3-Amino-2-(4-fluorophenyl)thieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11855946.png)
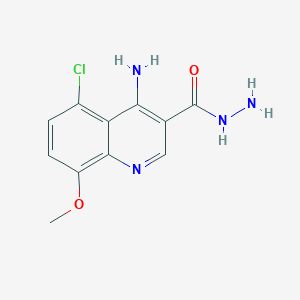
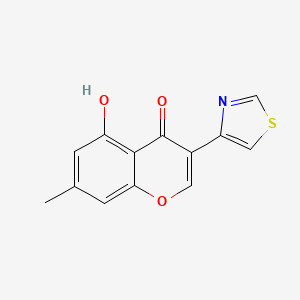
![6-Bromo-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11855976.png)
![2-Phenylpyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11855985.png)
